molecular formula C35H28N6 B12584883 1H-Pyrazole, 1,1',1''-(phenylethylidyne)tris[3-phenyl- CAS No. 558477-43-3

1H-Pyrazole, 1,1',1''-(phenylethylidyne)tris[3-phenyl-

Cat. No.: B12584883
CAS No.: 558477-43-3
M. Wt: 532.6 g/mol
InChI Key: GSRABNARDDJUDQ-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a phenylethylidyne group and three phenyl groups attached to the pyrazole rings, making it a highly substituted and structurally intricate molecule.

Preparation Methods

The synthesis of 1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] involves multiple steps, typically starting with the formation of the pyrazole ring. Common synthetic routes include:

Chemical Reactions Analysis

1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] can be compared with other pyrazole derivatives:

The uniqueness of 1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] lies in its highly substituted structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

558477-43-3

Molecular Formula

C35H28N6

Molecular Weight

532.6 g/mol

IUPAC Name

3-phenyl-1-[2-phenyl-1,1-bis(3-phenylpyrazol-1-yl)ethyl]pyrazole

InChI

InChI=1S/C35H28N6/c1-5-13-28(14-6-1)27-35(39-24-21-32(36-39)29-15-7-2-8-16-29,40-25-22-33(37-40)30-17-9-3-10-18-30)41-26-23-34(38-41)31-19-11-4-12-20-31/h1-26H,27H2

InChI Key

GSRABNARDDJUDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(N2C=CC(=N2)C3=CC=CC=C3)(N4C=CC(=N4)C5=CC=CC=C5)N6C=CC(=N6)C7=CC=CC=C7

Origin of Product

United States

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